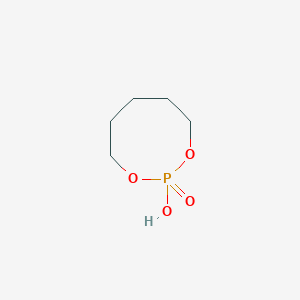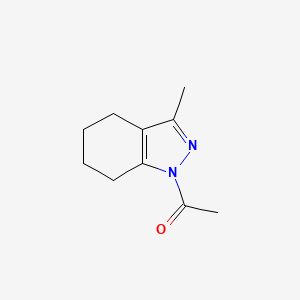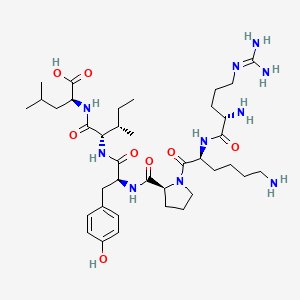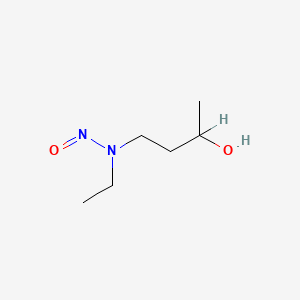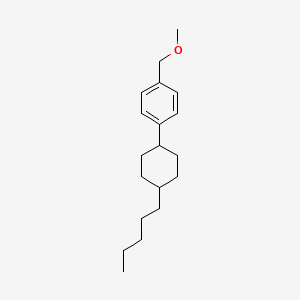
1-(Methoxymethyl)-4-(4-pentylcyclohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethyl)-4-(4-pentylcyclohexyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a methoxymethyl group and a cyclohexyl group with a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-4-(4-pentylcyclohexyl)benzene typically involves several steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be synthesized through hydrogenation of benzene or other aromatic compounds.
Attachment of the Pentyl Chain: The pentyl chain can be introduced via alkylation reactions.
Methoxymethylation: The methoxymethyl group can be added using methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions would be employed to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Methoxymethyl)-4-(4-pentylcyclohexyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups to the benzene ring.
Applications De Recherche Scientifique
1-(Methoxymethyl)-4-(4-pentylcyclohexyl)benzene may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological interactions due to its unique structure.
Medicine: Possible applications in drug development.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for 1-(Methoxymethyl)-4-(4-pentylcyclohexyl)benzene would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Methoxymethyl)-4-(4-butylcyclohexyl)benzene
- 1-(Methoxymethyl)-4-(4-hexylcyclohexyl)benzene
Uniqueness
For precise and detailed information, consulting scientific literature and databases such as ChemSpider or PubChem is recommended.
Propriétés
Numéro CAS |
83810-70-2 |
|---|---|
Formule moléculaire |
C19H30O |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1-(methoxymethyl)-4-(4-pentylcyclohexyl)benzene |
InChI |
InChI=1S/C19H30O/c1-3-4-5-6-16-7-11-18(12-8-16)19-13-9-17(10-14-19)15-20-2/h9-10,13-14,16,18H,3-8,11-12,15H2,1-2H3 |
Clé InChI |
GZBNAJKITGBJSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole](/img/structure/B14418000.png)
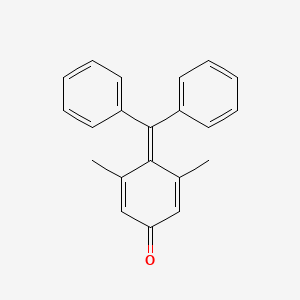
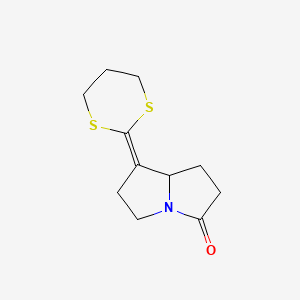
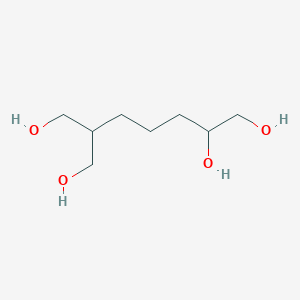
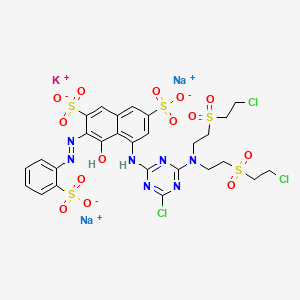
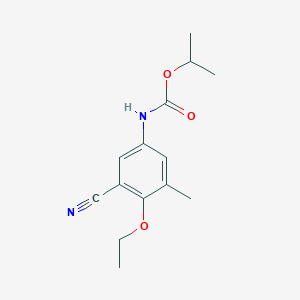

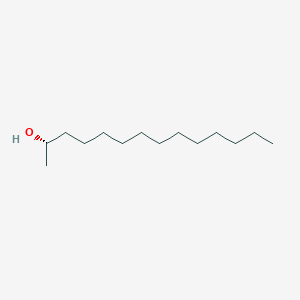
![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)

